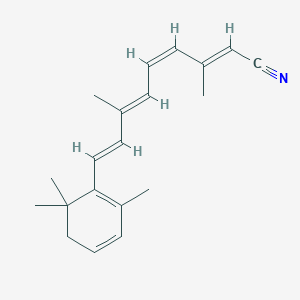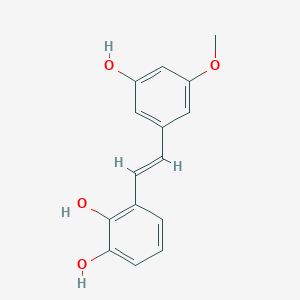![molecular formula C11H23NO2 B13451694 [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine CAS No. 1001024-21-0](/img/structure/B13451694.png)
[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine: is an organic compound with the molecular formula C11H23NO2 It contains a cyclohexyl ring substituted with a methanamine group and a 2,2-dimethoxyethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and surface coatings.
Mécanisme D'action
The mechanism of action of [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, modulating their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Cyclohexylmethanamine: Lacks the 2,2-dimethoxyethyl side chain, resulting in different chemical properties and reactivity.
2,2-Dimethoxyethylamine: Lacks the cyclohexyl ring, leading to variations in its biological activity and applications.
Uniqueness: The presence of both the cyclohexyl ring and the 2,2-dimethoxyethyl side chain in [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine imparts unique chemical and biological properties. This combination allows for diverse applications and makes the compound a valuable tool in scientific research.
Propriétés
Numéro CAS |
1001024-21-0 |
|---|---|
Formule moléculaire |
C11H23NO2 |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
[1-(2,2-dimethoxyethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C11H23NO2/c1-13-10(14-2)8-11(9-12)6-4-3-5-7-11/h10H,3-9,12H2,1-2H3 |
Clé InChI |
XZNXZNOLIRYPKT-UHFFFAOYSA-N |
SMILES canonique |
COC(CC1(CCCCC1)CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


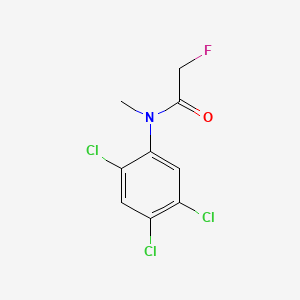
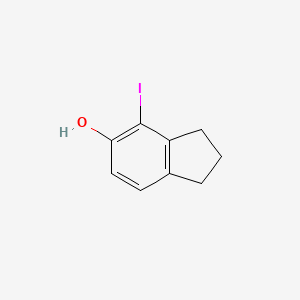
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)

![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
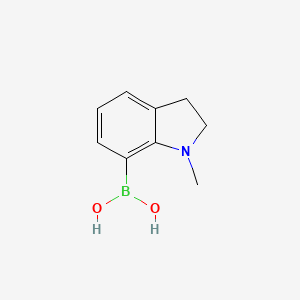
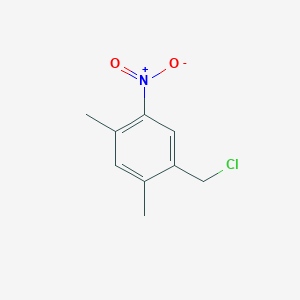
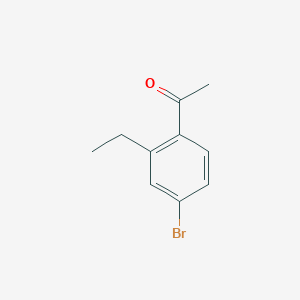
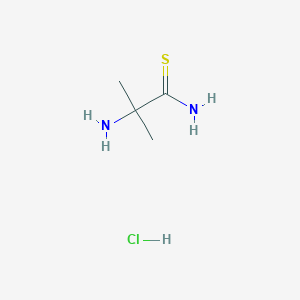
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)

